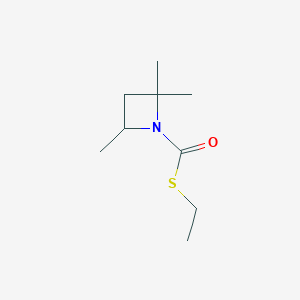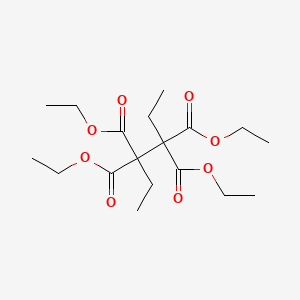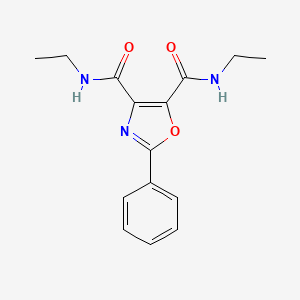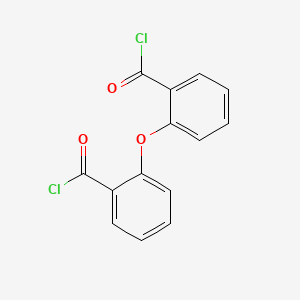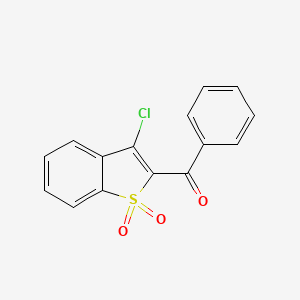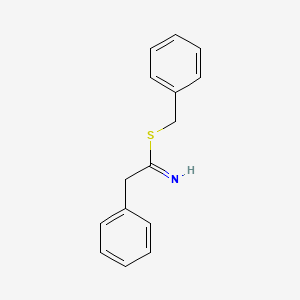
Benzyl 2-phenylethanimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-phenylethanimidothioate is an organic compound that belongs to the class of thioamides This compound is characterized by the presence of a benzyl group attached to a 2-phenylethanimidothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-phenylethanimidothioate typically involves the reaction of benzylamine with 2-phenylethanimidothioic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-phenylethanimidothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 2-phenylethanimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl 2-phenylethanimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl benzimidazole: Shares the benzyl group but has a different core structure.
2-phenylethanimidothioic acid: Similar in structure but lacks the benzyl group.
Benzyl thiocyanate: Contains a benzyl group attached to a thiocyanate moiety.
Uniqueness
Benzyl 2-phenylethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
53331-09-2 |
|---|---|
Formule moléculaire |
C15H15NS |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
benzyl 2-phenylethanimidothioate |
InChI |
InChI=1S/C15H15NS/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,16H,11-12H2 |
Clé InChI |
VALNHEVGRLTBSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=N)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


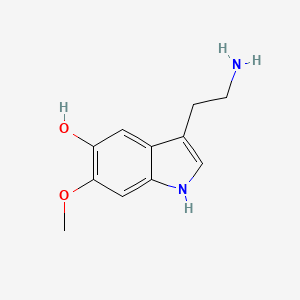
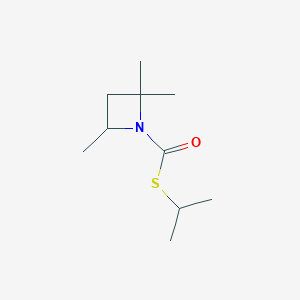
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
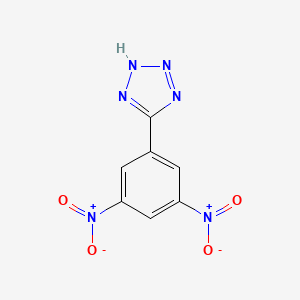
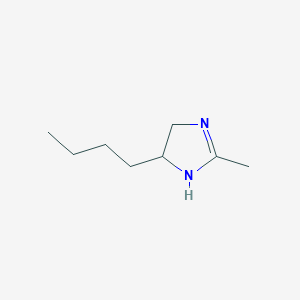
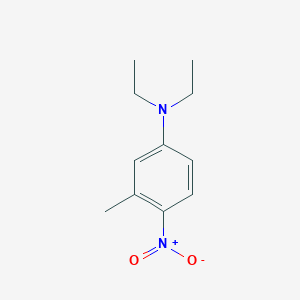
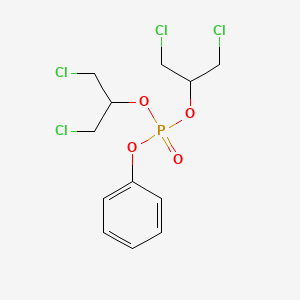
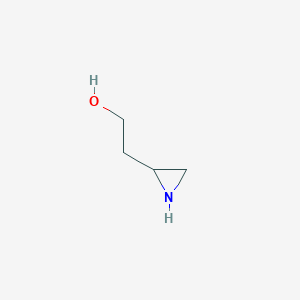
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
